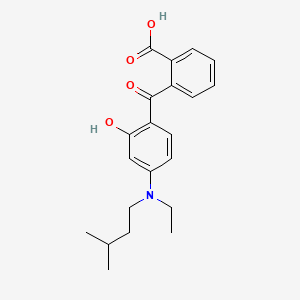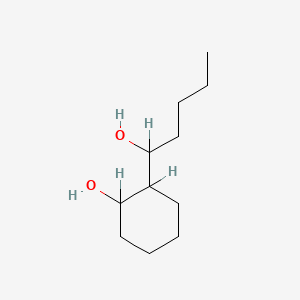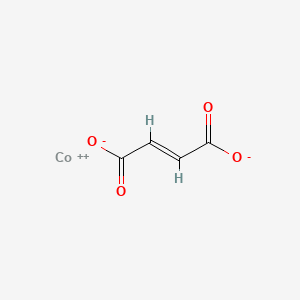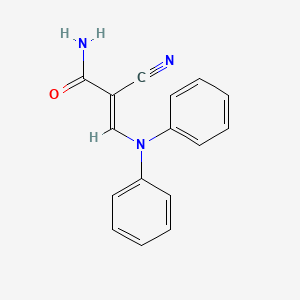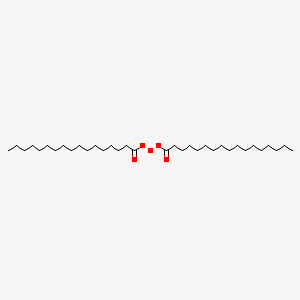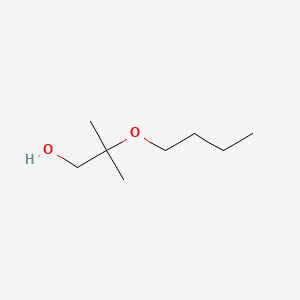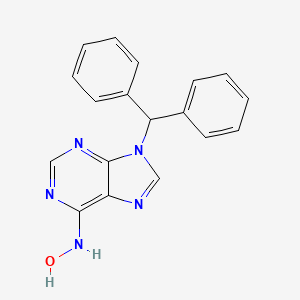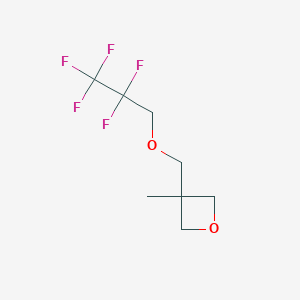
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is a specialized organic compound featuring a four-membered oxetane ring. This compound is notable for its unique chemical structure, which includes a pentafluoropropoxy group, making it an interesting subject for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)-, typically involves intramolecular cyclization reactions. One common method is the cyclization through C-O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivative .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- undergoes several types of chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles and can lead to the formation of various products depending on the reaction conditions.
Substitution reactions: The compound can undergo substitution reactions where the pentafluoropropoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for ring-opening reactions and electrophiles for substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can produce linear or branched alcohols, while substitution reactions can yield various substituted oxetane derivatives .
Aplicaciones Científicas De Investigación
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane, 3-ethyl-3-((2-oxiranylmethoxy)methyl)-: This compound features an oxirane group instead of the pentafluoropropoxy group.
3-Methyl-3-oxetanemethanol: This compound has a hydroxymethyl group instead of the pentafluoropropoxy group.
Uniqueness
Oxetane, 3-methyl-3-((2,2,3,3,3-pentafluoropropoxy)methyl)- is unique due to the presence of the pentafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and reactivity .
Propiedades
Número CAS |
449177-94-0 |
|---|---|
Fórmula molecular |
C8H11F5O2 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxymethyl)oxetane |
InChI |
InChI=1S/C8H11F5O2/c1-6(2-14-3-6)4-15-5-7(9,10)8(11,12)13/h2-5H2,1H3 |
Clave InChI |
WTXTVOBDAYMETL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)COCC(C(F)(F)F)(F)F |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
